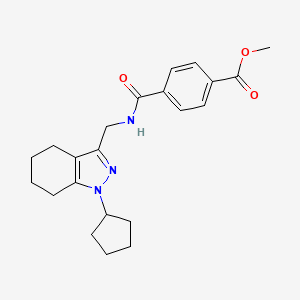
methyl 4-(((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)carbamoyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Efforts to identify a suitable follow-on compound to razaxaban (compound 4) focused on modification of the carboxamido linker to eliminate potential in vivo hydrolysis to a primary aniline . Cyclization of the carboxamido linker to the novel bicyclic tetrahydropyrazolopyridinone scaffold retained the potent fXa binding activity .Molecular Structure Analysis
The 1,3-di (1 H -indol-3-yl)propanes substituted by both electron-donating groups (-Me and -OMe) and electron-withdrawing groups (-F, -Cl, -Br and -CF 3) on the indole ring were investigated .Chemical Reactions Analysis
The substitution position had significant influence on the reaction yield: C6-substituted indoles generated the corresponding products (2c, 2f, 2i, and 2l) in higher yields than the C5 substituted substrates (2b, 2e, 2h, and 2k) .Physical and Chemical Properties Analysis
The chemical compound ‘methyl 4-(((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)carbamoyl)benzoate’ is a versatile material used in scientific research. It offers potential applications in drug development, particularly in the field of cancer research due to its unique structural properties.Applications De Recherche Scientifique
Synthesis and Biological Activity
A study by 郭瓊文 (2006) discusses the synthesis of Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3) and its derivatives, including related compounds with potential as novel thrombin-receptor antagonists. These compounds were screened for their ability to differentiate and proliferate HL-60 cells and exhibited antiproliferative activities against various cancer cell lines, suggesting their potential as lead compounds for further research in cancer treatment 郭瓊文 (2006).
Catalysis and Hydrolysis
D. Knight et al. (2004) explored the use of carboxylic acid functionalized cobalt(III) cyclen complexes, including derivatives of methyl ester analogs, for catalytic hydrolysis of phosphodiester bonds. This research is relevant in the development of sequence-specific hydrolytic complexes, potentially useful in biotechnology and material science D. Knight et al. (2004).
Crystal Engineering and Phase Transition
Russell D. L. Johnstone et al. (2010) reported on a compound with a high-Z' structure that, under high pressure, transforms to a lower Z' structure. This work is significant for crystal engineering, demonstrating how pressure can induce phase transitions in materials Russell D. L. Johnstone et al. (2010).
Agriculture Applications
E. Campos et al. (2015) discussed the use of solid lipid nanoparticles and polymeric nanocapsules for the sustained release of Carbendazim and Tebuconazole in agricultural applications. This research highlights the potential of using nanotechnology to improve the delivery and efficacy of fungicides, reducing environmental impact and enhancing plant disease management E. Campos et al. (2015).
Synthesis of Heterocyclic Systems
R. Toplak et al. (1999) utilized methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate for the synthesis of various heterocyclic systems, demonstrating the compound's versatility as a reagent in preparing pharmacologically relevant structures. This work contributes to the field of medicinal chemistry by providing new routes for the synthesis of complex molecules R. Toplak et al. (1999).
Mécanisme D'action
Mode of Action
It is known that indazole derivatives can have various biological activities, including anti-inflammatory and analgesic effects
Biochemical Pathways
For instance, some indazole derivatives have been found to have anti-inflammatory effects, suggesting they may impact inflammatory pathways .
Result of Action
Some indazole derivatives have been found to have anti-inflammatory and analgesic effects , suggesting that this compound may have similar effects
Safety and Hazards
Orientations Futures
Efforts to identify a suitable follow-on compound to razaxaban (compound 4) focused on modification of the carboxamido linker to eliminate potential in vivo hydrolysis to a primary aniline . Cyclization of the carboxamido linker to the novel bicyclic tetrahydropyrazolopyridinone scaffold retained the potent fXa binding activity .
Propriétés
IUPAC Name |
methyl 4-[(1-cyclopentyl-4,5,6,7-tetrahydroindazol-3-yl)methylcarbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3/c1-28-22(27)16-12-10-15(11-13-16)21(26)23-14-19-18-8-4-5-9-20(18)25(24-19)17-6-2-3-7-17/h10-13,17H,2-9,14H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGAIJLQIUZNDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC2=NN(C3=C2CCCC3)C4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
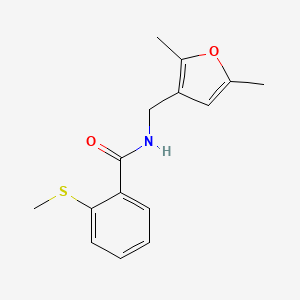
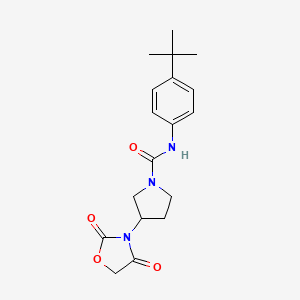
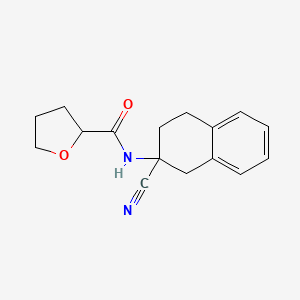
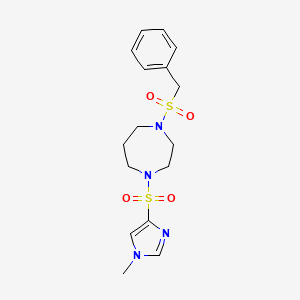
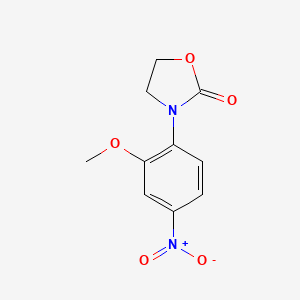
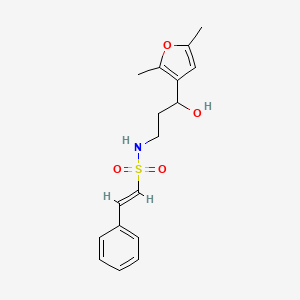
![5-Methyl-2-[1-(2-phenylethylsulfonyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2992030.png)
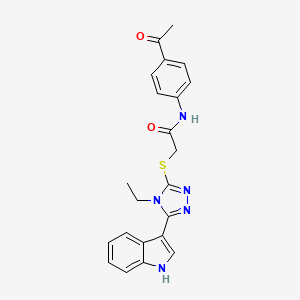

![1-[4-[4-(4-Nitrophenyl)piperazine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2992034.png)

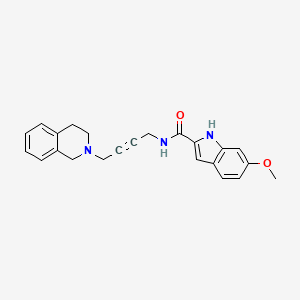
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-4-[(1H-imidazol-1-yl)methyl]benzamide](/img/structure/B2992039.png)
![(2E)-7-chloro-2-[(3-chloroanilino)methylidene]-4H-1,4-benzothiazin-3-one](/img/structure/B2992042.png)
